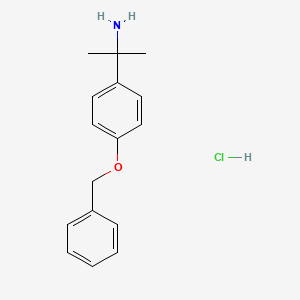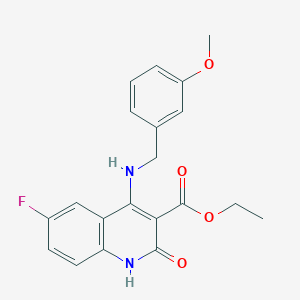
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate” is a chemical compound with the molecular formula C15H20N2O4 . It has a molecular weight of 292.33 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate” is represented by the formula C15H20N2O4 . The SMILES representation of this molecule is CC(C(=O)N1CCOCC1)NC(=O)OCC2=CC=CC=C2 . SMILES (Simplified Molecular Input Line Entry System) is a line notation for entering and representing molecules and reactions.Scientific Research Applications
Synthesis and Inhibitory Applications
- Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate derivatives have been studied for their potential in synthesizing benzimidazoles with glucosidase inhibitory and antioxidant activities. These derivatives demonstrate high scavenging activity and are effective in inhibiting α-glucosidase, potentially more potent than standard treatments like acarbose (Özil et al., 2018).
Antimycobacterial Activity
- Another study explored the synthesis of morpholin-4-yl derivatives for their antimycobacterial activity. These compounds showed significant activity against Mycobacterium tuberculosis, with specific derivatives demonstrating high potency (Raparti et al., 2009).
Cholinesterase Inhibition
- Research into benzene-based carbamates, including morpholinyl derivatives, has shown that these compounds can inhibit acetyl- and butyrylcholinesterase enzymes, suggesting potential applications in treating neurological disorders (Bąk et al., 2019).
Antifungal Applications
- Benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety have been synthesized and tested for antifungal activities. Some derivatives showed higher efficacy than existing treatments like carbendazim, particularly against Botrytis cinerea and Sclerotinia sclerotiorum (Qu et al., 2015).
Chemical Synthesis Applications
- Morpholin-4-yl derivatives have been used in novel preparations of allylamines and 1,2-diaryl pyrroles, demonstrating the versatility of these compounds in organic synthesis (Katritzky et al., 1995).
GABA(B) Receptor Antagonism
- Morpholin-2-yl-phosphinic acids have been evaluated as potent GABA(B) receptor antagonists in rat brains, indicating potential applications in neuroscience and pharmacology (Ong et al., 1998).
Dual-Acting Inhibitors
- A study on benzimidazole-morpholine derivatives as dual-acting inhibitors revealed their potential in treating inflammatory diseases. The derivatives showed inhibitory effects on enzymes like acetylcholinesterase and monoamine oxidase, without cytotoxic or genotoxic properties (Can et al., 2017).
Physicochemical and Toxicological Studies
- Research on 4-benzyl-4-methylmorpholinium salts, including morpholine derivatives, assessed their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for understanding the environmental and health impacts of such compounds (Pernak et al., 2011).
Biosynthesis Enhancement
- An enzyme-coupled biosensor was developed using a morpholine derivative to enhance the production of (S)-reticuline from glucose in yeast, demonstrating the potential for efficient biosynthesis of plant-specialized metabolites (Deloache et al., 2015).
properties
IUPAC Name |
benzyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-12(14(18)17-7-9-20-10-8-17)16-15(19)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBTUMTTDFLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


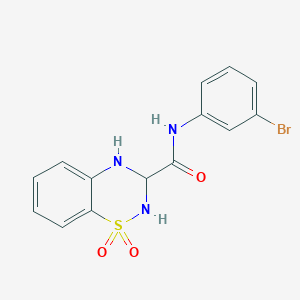
![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)
![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)
![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)
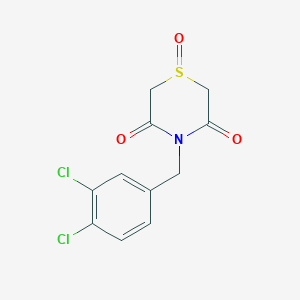
![4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2647571.png)
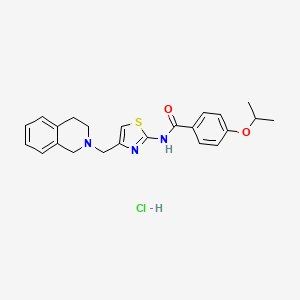
![benzo[d]thiazol-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2647574.png)
![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)
